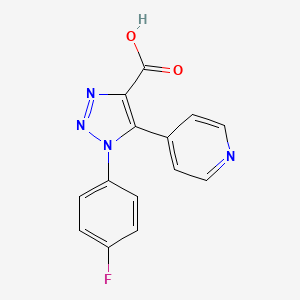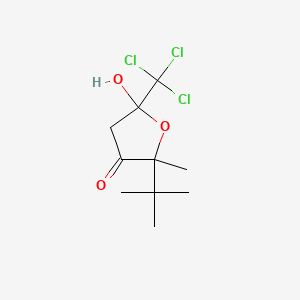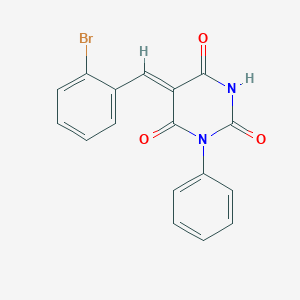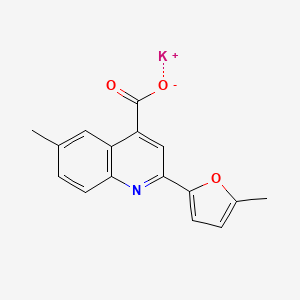![molecular formula C16H13NO5S B5159410 N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine, commonly known as Fmoc-beta-alanine, is a chemical compound that has been widely used in scientific research. It is a derivative of beta-alanine, an amino acid that is found in many proteins and peptides. Fmoc-beta-alanine has unique properties that make it useful in various applications, including peptide synthesis, drug discovery, and molecular biology.
Wirkmechanismus
Fmoc-beta-alanine is a sulfonyl-containing amino acid that can react with nucleophiles, such as amines and thiols. It can form covalent bonds with other molecules, which makes it useful in various applications. The Fmoc group can be selectively removed with a base, such as piperidine, to expose the amine group of the amino acid.
Biochemical and Physiological Effects:
Fmoc-beta-alanine does not have any known biochemical or physiological effects. It is a synthetic compound that is used as a tool in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
Fmoc-beta-alanine has several advantages for lab experiments. It is easy to synthesize and purify, and it is stable under normal laboratory conditions. It can be used to synthesize peptides with a wide range of amino acid sequences, and it can be incorporated into peptidomimetics. However, Fmoc-beta-alanine has some limitations. It is relatively expensive compared to other amino acid derivatives, and it requires specialized equipment and expertise to handle.
Zukünftige Richtungen
Fmoc-beta-alanine has several potential future directions in scientific research. It could be used to synthesize novel peptidomimetics with improved pharmacological properties, such as increased stability and bioavailability. It could also be used to develop new methods for peptide synthesis, such as solid-phase synthesis or microwave-assisted synthesis. Additionally, Fmoc-beta-alanine could be used as a tool for studying protein-protein interactions and protein folding.
Conclusion:
Fmoc-beta-alanine is a versatile compound that has been widely used in scientific research. Its unique properties make it useful in various applications, including peptide synthesis, drug discovery, and molecular biology. While it has some limitations, Fmoc-beta-alanine has several potential future directions in scientific research. Its continued use and development will undoubtedly lead to new discoveries and advancements in the field.
Synthesemethoden
The synthesis of Fmoc-beta-alanine involves several steps, starting with the protection of the carboxylic acid group of beta-alanine with a t-butoxycarbonyl (Boc) group. The Boc-protected beta-alanine is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form Fmoc-beta-alanine. The final product is obtained by removing the Boc group with an acid.
Wissenschaftliche Forschungsanwendungen
Fmoc-beta-alanine has been widely used in peptide synthesis, a process that involves the formation of peptide bonds between amino acids. The Fmoc group is used as a temporary protecting group for the amine group of the amino acid, which allows for selective deprotection and coupling reactions. Fmoc-beta-alanine is also used as a building block for the synthesis of peptidomimetics, compounds that mimic the structure and function of peptides.
Eigenschaften
IUPAC Name |
3-[(9-oxofluoren-2-yl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5S/c18-15(19)7-8-17-23(21,22)10-5-6-12-11-3-1-2-4-13(11)16(20)14(12)9-10/h1-6,9,17H,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXBEBFJKFXBRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}glycinate](/img/structure/B5159332.png)

![methyl 4-{2,5-dioxo-3-[(2-phenylethyl)amino]-1-pyrrolidinyl}benzoate](/img/structure/B5159340.png)
![2-(2-methoxy-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5159348.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3-hydroxypropyl)-4-piperidinecarboxamide](/img/structure/B5159363.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5159381.png)
![N-{4-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B5159388.png)

![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-1-ethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5159391.png)


![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)